molecular formula C8H7ClFN3S B11758790 {[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea

{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea

Cat. No.: B11758790
M. Wt: 231.68 g/mol
InChI Key: BPQDBWYSKJBEOP-UHFFFAOYSA-N
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Description

{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, known for its wide range of applications.

    N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.

    N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.

Uniqueness

{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea stands out due to the presence of both chlorine and fluorine atoms in the phenyl ring This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets

Properties

IUPAC Name

[(2-chloro-6-fluorophenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQDBWYSKJBEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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